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Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 255.36 g/mol
- IUPAC Name : tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate
The structure consists of a tert-butyl group attached to an azetidine ring, which is further substituted with a 2-methylpiperazine moiety. This configuration enhances its biological activity and solubility properties.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the following areas:
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. In vitro studies indicate that it may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, providing a basis for further exploration in oncology .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to the creation of analogs with enhanced pharmacological properties.
Table 1: Synthesis Pathways Involving this compound
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development:
- In Vivo Studies : Animal models have demonstrated that the compound can enhance memory retention and reduce anxiety-like behaviors, suggesting its application in treating cognitive disorders .
- Mechanistic Insights : Studies investigating the mechanism of action indicate that it may modulate receptor activity or influence signaling pathways associated with mood regulation and cognitive function .
Case Study 1: Neuroprotective Effects
A study published in Molecules explored the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta peptides. The results indicated that derivatives similar to this compound could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in Alzheimer's disease treatment .
Case Study 2: Anticancer Activity
Research conducted on various piperazine derivatives demonstrated that modifications of this compound could lead to enhanced anticancer properties against breast and lung cancer cell lines. The study detailed the synthesis of several analogs and their evaluation through MTT assays, showing promising results in inhibiting cell proliferation .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate and tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
Tert-butyl 3-(2-methylpiperazin-1-YL)azetidine-1-carboxylate, with the CAS number 1824018-54-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₅N₃O₂
- Molecular Weight : 255.36 g/mol
- Structure : The compound features a tert-butyl group and a 2-methylpiperazine moiety attached to an azetidine ring, which contributes to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. It has been studied for its potential as a therapeutic agent in several conditions due to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies on related compounds suggest they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's disease (AD) .
3. Cholinesterase Inhibition
Compounds containing piperazine rings have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive disorders .
Case Studies and Research Findings
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-methylpiperazin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O2/c1-10-7-14-5-6-16(10)11-8-15(9-11)12(17)18-13(2,3)4/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
ZFJXISLIQHPUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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